molecular formula C17H19BrO3 B8159798 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene

Cat. No.: B8159798
M. Wt: 351.2 g/mol
InChI Key: PUGOAIMRBDVFFH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene is an organic compound with the molecular formula C17H19BrO3. This compound is characterized by the presence of a benzene ring substituted with benzyloxy and bromoethoxy groups. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 1-(Benzyloxy)-4-hydroxybenzene: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Etherification: The hydroxyl group of 1-(Benzyloxy)-4-hydroxybenzene is then reacted with 2-(2-bromoethoxy)ethanol under basic conditions to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form benzyl alcohol derivatives.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving ether and benzyl groups.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The benzyloxy and bromoethoxy groups can participate in various chemical reactions, influencing biological pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene can be compared with similar compounds such as:

    1-(Benzyloxy)-2-(2-bromoethoxy)benzene: This compound has a similar structure but differs in the position of the bromoethoxy group. It may exhibit different reactivity and applications.

    1-(2-Bromoethoxy)-2-ethoxybenzene:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c18-10-11-19-12-13-20-16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOAIMRBDVFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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